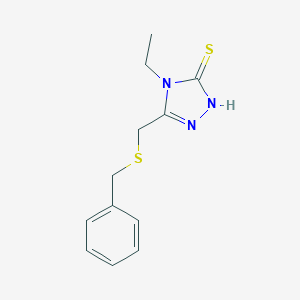
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various pathogenic microorganisms such as bacteria and fungi. The compound has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been studied for its potential use as a corrosion inhibitor due to its ability to form a protective layer on metal surfaces.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione in lab experiments is its diverse biological activities. The compound can be used in various assays to study its antimicrobial, antifungal, antiviral, anticancer, and corrosion inhibition properties. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione. One of the areas of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of the compound's mechanism of action, which could provide insights into its potential use as a therapeutic agent. Additionally, the compound could be studied for its potential use in nanotechnology and materials science due to its ability to form a protective layer on metal surfaces.
Méthodes De Synthèse
The synthesis of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione can be achieved by the reaction of benzyl chloride, potassium thiocyanate, and ethyl hydrazinecarboxylate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained in good yield.
Applications De Recherche Scientifique
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant biological activities such as antimicrobial, antifungal, antiviral, and anticancer activities. The compound has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
Propriétés
Formule moléculaire |
C12H15N3S2 |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3S2/c1-2-15-11(13-14-12(15)16)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) |
Clé InChI |
RZEKUZLHJKZOPY-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
SMILES canonique |
CCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methyl-1-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305189.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305190.png)
![2-[(4-allyl-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B305195.png)
![1-{[(4-methyl-5-{[(4-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305196.png)
![N-benzyl-2-[(4-ethyl-5-{[(4-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305197.png)
![1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305199.png)
![N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305200.png)
![4-chloro-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305203.png)
![4-chloro-N-{2-[(2-furylmethyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305205.png)
![(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B305206.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305208.png)
![N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305210.png)
![N-cyclohexyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305211.png)
![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)